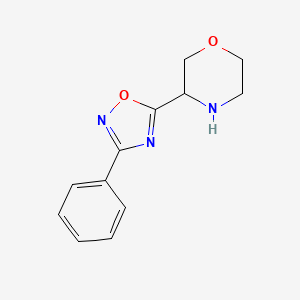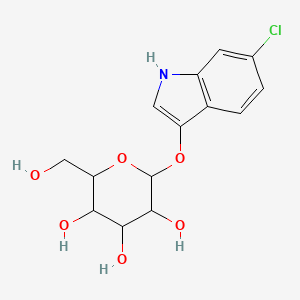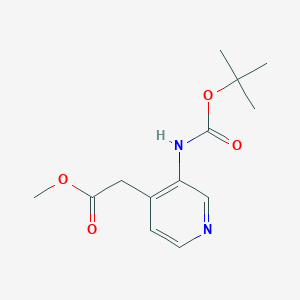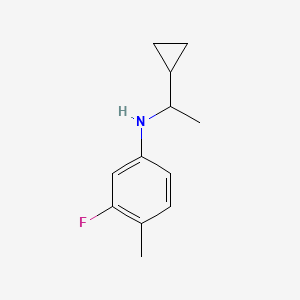
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline: is an organic compound that features a cyclopropyl group, a fluorine atom, and a methyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclopropylation: The synthesis begins with the formation of the cyclopropyl group. This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple.
Amination: The final step involves the coupling of the cyclopropyl and fluorinated intermediates with aniline under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is also used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, while the cyclopropyl group can affect its metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Comparison: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline is unique due to the presence of both the fluorine atom and the cyclopropyl group. These structural features distinguish it from similar compounds, which may lack one or both of these groups. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropyl group can influence its conformational flexibility and binding interactions.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-3-6-11(7-12(8)13)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |
Clé InChI |
FLGDKEQRQNWYMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(C)C2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B15094288.png)
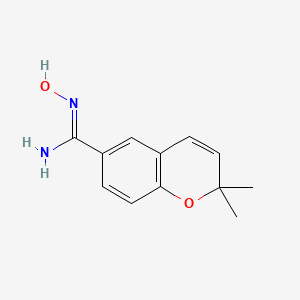
![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B15094310.png)
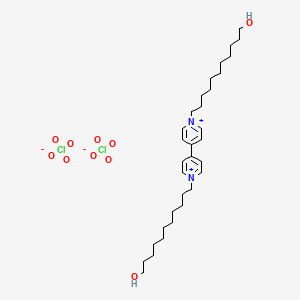
![4-[(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B15094320.png)
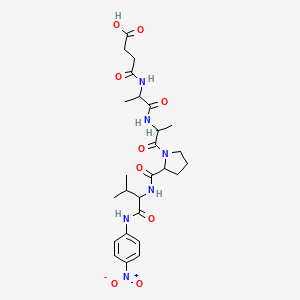
![N-methyl-1-azabicyclo[3.2.1]octan-6-amine](/img/structure/B15094330.png)
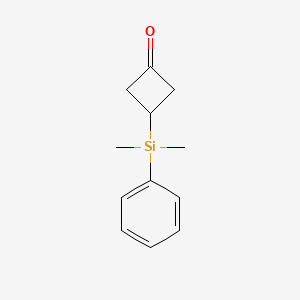
![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)
